molecular formula C10H14F3NO4 B6207175 methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid CAS No. 2703779-40-0

methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid

Cat. No.: B6207175
CAS No.: 2703779-40-0
M. Wt: 269.22 g/mol
InChI Key: VIPIIPPSTFBPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid is a complex organic compound with the molecular formula C10H14F3NO4. This compound is notable for its bicyclic structure, which includes a nitrogen atom, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid typically involves multiple steps:

    Formation of the Bicyclic Structure: The initial step often involves the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification. This involves reacting the bicyclic amine with a carboxylic acid derivative in the presence of an acid catalyst.

    Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the esterified product. This step is crucial for enhancing the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium halides (NaX), alkoxides (RO-)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its unique structure and reactivity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The trifluoroacetate group enhances its binding affinity and stability, making it a potent compound in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Uniqueness

Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid is unique due to its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and solubility. This makes it more versatile in various chemical reactions and applications compared to its analogs.

Properties

CAS No.

2703779-40-0

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)8-4-2-3-6(5-8)9-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)

InChI Key

VIPIIPPSTFBPAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)N2.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.